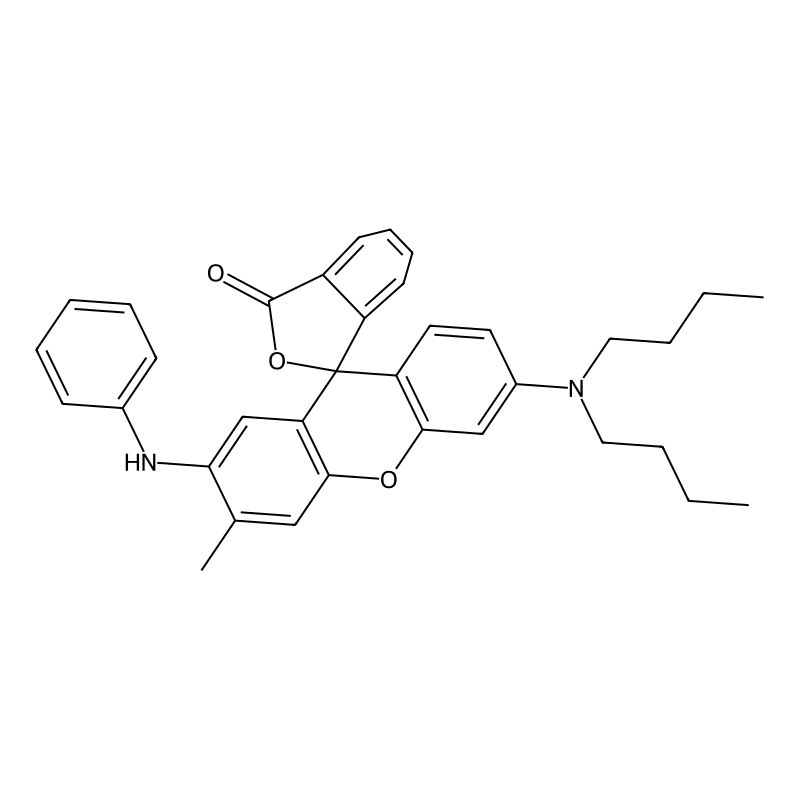2-Anilino-6-dibutylamino-3-methylfluoran

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Fluorescent Dye
The structure of 2-ANLDAF contains chromophores, which are chemical groups that absorb light and emit it at a different wavelength. This suggests 2-ANLDAF might have fluorescent properties. Research could investigate its potential applications as a fluorescent dye in biological imaging or for labeling molecules of interest [].
Optoelectronic Applications
Compounds with conjugated aromatic systems, like 2-ANLDAF, can exhibit interesting optoelectronic properties. Research could explore the potential of 2-ANLDAF in organic light-emitting diodes (OLEDs) or other optoelectronic devices [].
Current Research Focus
A patent describes a method for producing 2-ANLDAF, but the focus is on the synthesis process rather than its applications [].
2-Anilino-6-dibutylamino-3-methylfluoran is a specialized fluorochrome compound notable for its ability to undergo reversible color changes when exposed to ultraviolet light. This property makes it particularly useful in security applications, such as inks for anti-counterfeiting labels and other optical devices. The compound features a unique structure characterized by an anilino group at the 2-position, a dibutylamino group at the 6-position, and a methyl substituent at the 3-position. These structural elements are crucial for its distinct photochemical behavior and optical properties, which are essential in various industrial applications that require precision and reliability
Research on the biological activity of 2-Anilino-6-dibutylamino-3-methylfluoran is limited, but similar compounds in the fluoran class have shown potential in various biological applications, including as dyes in fluorescence microscopy and as indicators in biochemical assays. Its safety profile and potential toxicity would need thorough investigation before any biomedical application could be established. Further studies are necessary to elucidate its interactions with biological systems and any pharmacological effects it may exhibit
The synthesis of 2-Anilino-6-dibutylamino-3-methylfluoran involves several key steps: 2-Anilino-6-dibutylamino-3-methylfluoran has a range of applications, primarily due to its optical properties: Interaction studies involving 2-Anilino-6-dibutylamino-3-methylfluoran focus on its solubility and behavior in different solvent systems. Research indicates that it exhibits varying solubility characteristics in binary solvent mixtures, which can influence its performance in practical applications such as dyeing processes or sensor technologies. Understanding these interactions is crucial for optimizing its use in industrial settings . Several compounds share structural similarities with 2-Anilino-6-dibutylamino-3-methylfluoran, including: The uniqueness of 2-Anilino-6-dibutylamino-3-methylfluoran lies in its combination of reversible color change under UV light and its application potential in both security and thermal management systems, distinguishing it from other fluorescent compounds
Comparison Table
Compound Key Features Unique Aspects 2-Anilino-6-dibutylamino-3-methylfluoran UV-triggered color change, thermochromic properties Effective in security inks Fluorescein Bright fluorescence No reversible color change Rhodamine B Strong fluorescence Different solubility characteristics Coumarin Derivatives Photochemical properties Variability in structure leads to different applications
Physical Description
XLogP3
GHS Hazard Statements
Other CAS
Wikipedia
General Manufacturing Information
Synthetic dye and pigment manufacturing
Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(dibutylamino)-3'-methyl-2'-(phenylamino)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
Dates
Explore Compound Types








